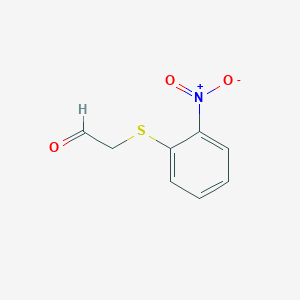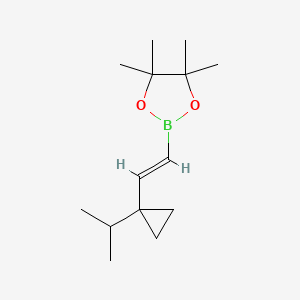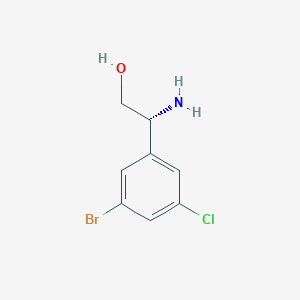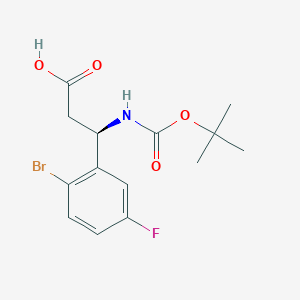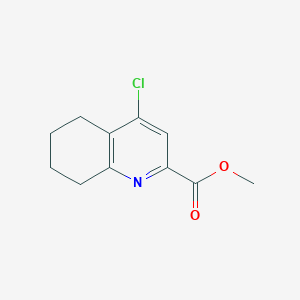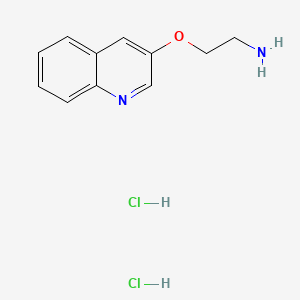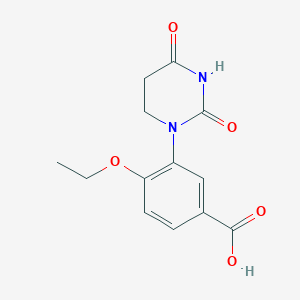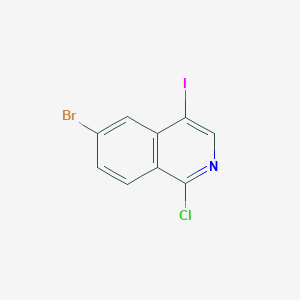
6-Bromo-1-chloro-4-iodoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-chloro-4-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClIN It is a derivative of isoquinoline, featuring bromine, chlorine, and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-4-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the sequential halogenation of isoquinoline, where bromine, chlorine, and iodine are introduced at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems and advanced analytical techniques helps in optimizing the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-4-iodoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-chloro-4-iodoisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studying biological pathways and interactions.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the iodine substituent.
4-Bromo-6-iodoquinoline: Similar but with different halogen positions.
6-Bromo-1-chloroisoquinoline: Lacks the iodine substituent.
Uniqueness
6-Bromo-1-chloro-4-iodoisoquinoline is unique due to the presence of three different halogen atoms on the isoquinoline ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H4BrClIN |
|---|---|
Molecular Weight |
368.39 g/mol |
IUPAC Name |
6-bromo-1-chloro-4-iodoisoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H |
InChI Key |
ZOSCPBKYCVXMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)
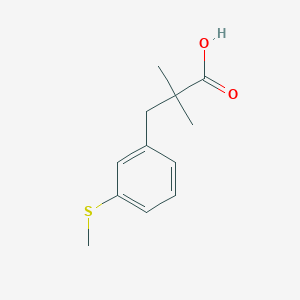
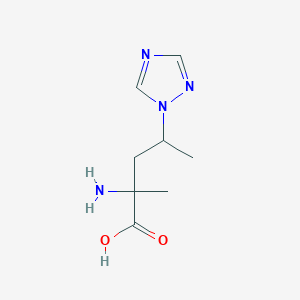
![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
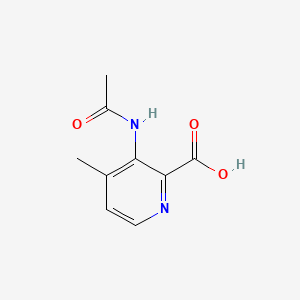
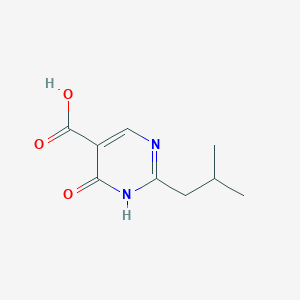
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)
